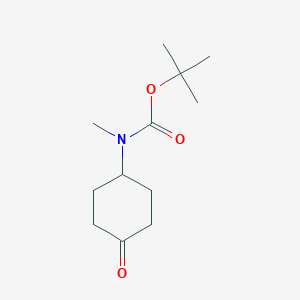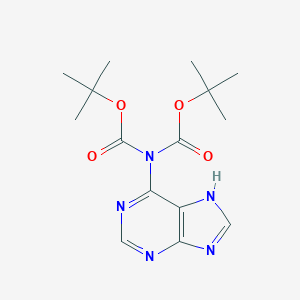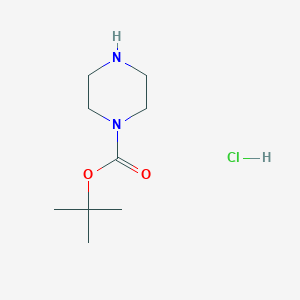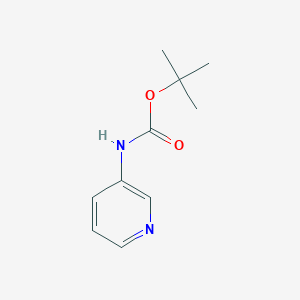![molecular formula C7H5NS B153569 Thieno[2,3-b]pyridine CAS No. 272-23-1](/img/structure/B153569.png)
Thieno[2,3-b]pyridine
Overview
Description
Thieno[2,3-b]pyridine is a heterocyclic compound that consists of a thiophene ring fused to a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . It has also been reported as an inhibitor of Pim-1 kinase and a modulator of multidrug resistance .
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives are known to interact with several targets, contributing to their diverse pharmacological and biological utility . One of the primary targets of this compound is the Phosphoinositide Phospholipase C (PI-PLC) enzyme . In addition, these compounds have been reported to target CD15s and CD44 expressions in different cell subpopulations .
Mode of Action
This compound derivatives exert their cytotoxic effect likely through the inhibition of the PI-PLC enzyme . They also modulate the expression of CD15s and CD44 in different cell subpopulations . Furthermore, Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Biochemical Pathways
The biochemical pathways affected by this compound involve the PI-PLC enzyme and the CD15s and CD44 expressions . The inhibition of PI-PLC can disrupt the phosphoinositide signaling pathway, which plays a crucial role in various cellular functions . The modulation of CD15s and CD44 expressions can influence cell adhesion, migration, and other processes related to cancer progression .
Pharmacokinetics
Efforts have been made to improve the water solubility of this compound derivatives, which can significantly impact their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound action is primarily observed as anti-proliferative activity against various cancer cell lines . The compounds can induce severe growth restriction and changes in cell morphology, such as rounding and blebbing of the plasma membrane . They have shown potent activity against a variety of tumor cell lines, including triple-negative breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and proteins in the cellular environment can affect the compound’s interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of thieno[2,3-b]pyridine derivatives. One common method involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multicomponent reactions and the use of various catalysts to enhance yield and selectivity. For instance, the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide followed by reaction with N-aryl-2-bromoacetamides has been reported .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include functionalized this compound derivatives with various substituents that enhance their biological activity .
Scientific Research Applications
Thieno[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its role in inhibiting enzymes and modulating biological pathways.
Medicine: Investigated for its potential as an anticancer, antifungal, and anti-inflammatory agent.
Comparison with Similar Compounds
- Thieno[3,2-b]pyridine
- Thieno[3,4-b]pyridine
- Pyrrolo[2,3-b]pyridine
- Furo[2,3-b]pyridine
Comparison: Thieno[2,3-b]pyridine is unique due to its specific fusion pattern and the resulting electronic properties. Compared to thieno[3,2-b]pyridine and thieno[3,4-b]pyridine, this compound exhibits different reactivity and biological activity profiles . For instance, this compound derivatives have shown higher potency as Pim-1 kinase inhibitors and better modulation of multidrug resistance .
Properties
IUPAC Name |
thieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZMHUCIDGHERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302650 | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-23-1 | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thieno[2,3-b]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XG2YBX9JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of thieno[2,3-b]pyridine?
A1: this compound consists of a thiophene ring fused with a pyridine ring. Its molecular formula is C7H5NS.
Q2: What are some key spectroscopic characteristics of this compound derivatives?
A2: Substituted this compound derivatives exhibit characteristic signals in their proton magnetic resonance (PMR) and mass spectra. For example, spin-spin couplings between protons at specific positions of the this compound ring are observed in high-resolution PMR spectra. []
Q3: What are some of the reported biological activities of this compound derivatives?
A3: this compound derivatives have exhibited a wide range of biological activities, including antiproliferative, [, , ] antimalarial, [, ] antimicrobial, [, , , , ] and acetylcholinesterase inhibitory activities. []
Q4: What is the proposed mechanism of action for the antiproliferative activity of thieno[2,3-b]pyridines?
A4: Thieno[2,3-b]pyridines have been shown to inhibit tubulin polymerization, [] suggesting that their antiproliferative activity may be mediated through disruption of microtubule dynamics. Additionally, some thieno[2,3-b]pyridines exhibit potent inhibition of tyrosyl-DNA phosphodiesterase I (TDP1), a DNA repair enzyme. [] Other potential targets include phosphoinositide phospholipase C (PI-PLC) [] and adenosine A2A receptor. []
Q5: Do this compound derivatives exhibit selectivity towards specific targets?
A5: Yes, certain this compound derivatives show selectivity towards specific targets. For instance, some thieno[2,3-b]pyridines preferentially inhibit the plasmodial glycogen synthase kinase-3 (PfGSK-3) over the human GSK-3, suggesting potential as antimalarial agents. []
Q6: How does the structure of this compound influence its biological activity?
A6: Modifications to the this compound scaffold significantly impact its activity. For example, appending a propyl-aryl group at the C-5 position of 2-amino-3-carboxamido-thieno[2,3-b]pyridine significantly increases antiproliferative activity, likely by targeting a lipophilic pocket in PI-PLC. [] Similarly, introducing bulky ester and carbonate groups can disrupt crystal packing and improve antiproliferative activity. [] Increasing the size of the cyclo-aliphatic moiety also appears to be beneficial for anticancer activity. []
Q7: What structural features of thieno[2,3-b]pyridines contribute to their selectivity towards PfGSK-3?
A7: Molecular modeling studies suggest that differences in the ATP-binding site between PfGSK-3 and human GSK-3 may contribute to the selectivity of certain thieno[2,3-b]pyridines. []
Q8: What are the common synthetic routes to access this compound derivatives?
A8: Thieno[2,3-b]pyridines can be synthesized through various methods, including:
- Gewald reaction: This three-component reaction involving an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur is commonly employed. []
- Cyclization of substituted pyridines: Pyridinethiones can be reacted with diverse halogen-containing reagents to afford thieno[2,3-b]pyridines. [, , , , ]
- Cyclization of substituted thiophenes: 3-Aminothiophenes can be used to build the pyridine ring. [, ]
- Condensation of unsaturated thiones: Enaminones reacted with 2-cyanothioacetamide can lead to thieno[2,3-b]pyridines. []
Q9: How can this compound be further functionalized for the synthesis of more complex derivatives?
A9: this compound can be readily functionalized through various reactions, such as:
- Electrophilic aromatic substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation can introduce substituents onto the aromatic rings. []
- Nucleophilic aromatic substitution: Halogenated thieno[2,3-b]pyridines can undergo substitution with nucleophiles like amines and alkoxides. []
- Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allow the introduction of aryl and amino groups. [, ]
Q10: Can you provide an example of a specific reaction used to functionalize this compound?
A10: One example is the reaction of 4-chlorothis compound derivatives with aniline in a palladium-catalyzed C-N cross-coupling to yield the corresponding coupled product. This highlights the versatility of this compound for further derivatization. []
Q11: How is computational chemistry employed in the study of this compound derivatives?
A11: Computational methods, such as homology modeling, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, play a crucial role in understanding the interactions of thieno[2,3-b]pyridines with their biological targets and designing more potent and selective inhibitors. [, , ]
Q12: Can you give an example of how computational modeling was used to understand the activity of thieno[2,3-b]pyridines?
A12: In the search for selective PfGSK-3 inhibitors, researchers constructed homology models of PfGSK-3 based on the human GSK-3β crystal structure. These models were then used in docking studies to investigate the binding modes of thieno[2,3-b]pyridines and to guide the synthesis of new derivatives. []
Q13: What are some challenges associated with the development of this compound-based drugs?
A13: One challenge associated with thieno[2,3-b]pyridines is their often poor water solubility, which can hinder their bioavailability and clinical application. [] Strategies to overcome this limitation include the incorporation of solubilizing groups, prodrug approaches, and formulation techniques like polymer-based drug delivery systems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
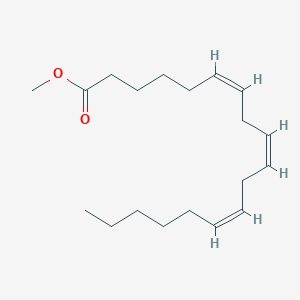
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
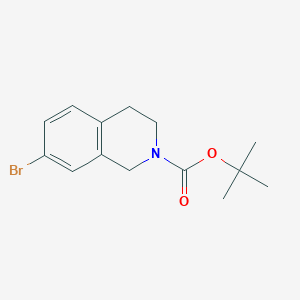
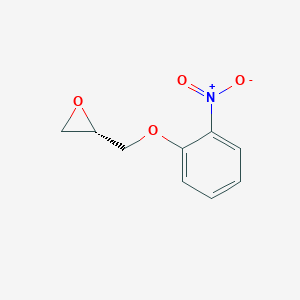
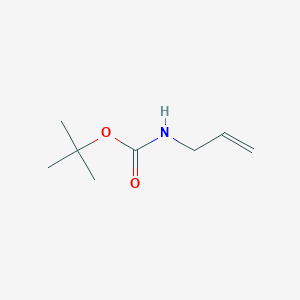

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
